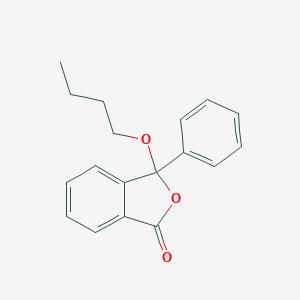

3-Butoxy-3-phenyl-2-benzofuran-1(3H)-one

Description

Propriétés

Formule moléculaire |

C18H18O3 |

|---|---|

Poids moléculaire |

282.3g/mol |

Nom IUPAC |

3-butoxy-3-phenyl-2-benzofuran-1-one |

InChI |

InChI=1S/C18H18O3/c1-2-3-13-20-18(14-9-5-4-6-10-14)16-12-8-7-11-15(16)17(19)21-18/h4-12H,2-3,13H2,1H3 |

Clé InChI |

WLPFDUIJZSEKAF-UHFFFAOYSA-N |

SMILES |

CCCCOC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |

SMILES canonique |

CCCCOC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

The substitution pattern at the 3-position of benzofuran-1(3H)-one derivatives plays a pivotal role in modulating their properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Chain Length and Lipophilicity: The butoxy group in the target compound increases lipophilicity compared to shorter alkoxy chains (e.g., ethoxy) or non-polar groups (e.g., methyl). This property may enhance membrane permeability in biological systems . Ethoxy-substituted analogues (e.g., 3-Ethoxy-3-phenyl-2-benzofuran-1(3H)-one) offer a compromise between solubility and lipophilicity, making them versatile for synthetic applications .

Steric Effects: Bis-substituted derivatives, such as 3,3-Bis(4-hydroxy-3-phenylphenyl)-2-benzofuran-1-one, exhibit significant steric hindrance, which may limit reactivity but improve stability in oxidative environments . Mono-substituted derivatives (e.g., methyl or phenyl) have lower molecular weights and simpler structures, facilitating synthetic scalability .

Analgesic Activity :

- Quinazolin-4(3H)-one derivatives with phenyl substituents (e.g., 2-phenyl-4(3H)-quinazolinone) demonstrated higher analgesic activity than methyl-substituted analogues in acetic acid-induced writhing tests .

Antioxidant Capacity :

- 3,3-Disubstituted benzofuran-2-one derivatives (e.g., compounds 6–9 in ) showed notable antioxidant activity in DPPH assays and cyclic voltammetry . The butoxy group in the target compound may similarly influence redox properties, though empirical validation is required.

Méthodes De Préparation

Keggin-Type Heteropoly Acid-Catalyzed Reaction

A highly effective method for introducing alkoxy groups at the C3 position of benzofuranones involves the use of Keggin-type heteropoly acids (HPAs), such as phosphotungstic acid (PW), as catalysts. This approach, demonstrated by Jalili-Baleh et al., enables the regioselective synthesis of 3-alkoxybenzofurans from benzofuran-3(2H)-one derivatives and alcohols under reflux conditions.

Procedure:

-

Starting Material Preparation : 3-Phenylbenzofuran-1(3H)-one is synthesized via aldol condensation of substituted 3-hydroxypyrones and nitroalkenes. For example, reacting 3-hydroxy-4-phenyl-2H-pyran-2-one with β-nitrostyrene in 1,2-dichlorobenzene (DCB) and trifluoroacetic acid (TFA) yields the 3-phenyl-substituted benzofuranone core.

-

Alkoxylation : The 3-phenylbenzofuranone (1 mmol) is combined with butanol (5 mL) and PW catalyst (7 mol%) in a reflux setup. The reaction proceeds for 4–5 hours, yielding 3-butoxy-3-phenyl-2-benzofuran-1(3H)-one with an isolated yield of 68–72%.

Optimization Insights:

-

Catalyst Efficiency : PW outperforms other HPAs (e.g., SiW, PMo) due to its strong Brønsted acidity and thermal stability.

-

Solvent and Temperature : Polar aprotic solvents like DCB enhance reaction rates, while temperatures above 100°C prevent side product formation.

Table 1: Alkoxylation of 3-Phenylbenzofuranone with Butanol

| Catalyst | Time (h) | Yield (%) |

|---|---|---|

| PW | 4 | 72 |

| SiW | 8 | 65 |

| p-TsOH | 5 | 40 |

Regioselective Benzofuranone Synthesis via 3-Hydroxypyrone and Nitroalkene Condensation

Core Structure Assembly

Zhang and Beaudry’s method for constructing benzofuranones from 3-hydroxypyrones and nitroalkenes provides a regioselective pathway to access 3-substituted derivatives. This two-step process involves:

-

Condensation : 3-Hydroxy-4-phenyl-2H-pyran-2-one reacts with a nitroalkene (e.g., β-nitrostyrene) in the presence of AlCl₃ and TFA, forming the benzofuranone skeleton via a cycloaddition mechanism.

-

Functionalization : The intermediate undergoes acid-catalyzed dehydration to yield 3-phenylbenzofuran-1(3H)-one, which is subsequently alkoxylated as described in Section 1.1.

Key Advantages :

-

Regiochemical Control : The substitution pattern of the pyrone dictates the position of the phenyl group, ensuring no regioisomeric mixtures.

-

Scalability : Reactions are conducted in standard glassware under inert atmospheres, facilitating gram-scale synthesis.

Wittig Reaction for Dual Functionalization

Sequential Phenyl and Butoxy Group Introduction

While Wittig reactions are traditionally employed for olefination, their application in benzofuran chemistry offers a route to introduce aryl groups. For instance, treating 3-keto-benzofuran-1(3H)-one with a stabilized ylide (e.g., methyl triphenylphosphoranylidene acetate) forms the 3-phenyl derivative via conjugate addition. Subsequent alkoxylation with butanol under acidic conditions completes the synthesis.

Limitations:

-

Step Efficiency : This method requires isolation of intermediates, reducing overall yield compared to one-pot strategies.

-

Functional Group Tolerance : Strongly electron-withdrawing groups on the ylide may hinder reactivity.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Primary Methods

Q & A

Q. What are the optimal synthetic routes for 3-Butoxy-3-phenyl-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized for higher yield?

Methodological Answer: A one-pot pseudo three-component synthesis method has been demonstrated for analogous 3-alkoxy benzofuran derivatives. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalyst use : Acidic or basic catalysts (e.g., p-TsOH) improve cyclization.

- Temperature control : Reactions performed at 80–100°C minimize side products.

- Substituent tuning : Alkoxy groups (e.g., butoxy) are introduced via nucleophilic substitution.

Yield optimization involves adjusting stoichiometry (1:1.2 molar ratio for alkoxy precursors) and purification via column chromatography (hexane/ethyl acetate) .

Table 1: Example Reaction Conditions for Analogous Compounds

| Compound | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Ethoxy variant | DMF | p-TsOH | 80 | 70 |

| 3-Butoxy variant | DMF | p-TsOH | 90 | 69 |

Q. How can NMR spectroscopy confirm the structural integrity of 3-Butoxy-3-phenyl-2-benzofuran-1(3H)-one?

Methodological Answer: 1H and 13C NMR are critical for structural validation:

- 1H NMR : Look for characteristic peaks:

- Aromatic protons (δ 6.8–7.5 ppm, multiplet).

- Butoxy group (δ 0.9–1.7 ppm for CH2/CH3; δ 3.5–4.0 ppm for OCH2).

- 13C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and quaternary carbons (benzofuran core, δ 110–130 ppm).

For advanced resolution, use deuterated solvents (CDCl3) and compare with reference spectra of similar compounds (e.g., 3-ethoxy derivatives) .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data interpretation for benzofuranone derivatives?

Methodological Answer:

- Data refinement : Use software like ORTEP-III (with GUI) to model thermal ellipsoids and hydrogen bonding networks. Cross-validate with Cambridge Structural Database (CCDC entries, e.g., CCDC 1505246) .

- Space group validation : Check for systematic absences in diffraction patterns (e.g., monoclinic vs. orthorhombic systems).

- Disorder modeling : Apply restraints to overlapping atoms (e.g., phenyl rings) using SHELXL.

Contradictions often arise from solvent inclusion or twinning; re-measure data at higher resolution (≤ 0.8 Å) if needed .

Q. How do electron-withdrawing substituents influence the chemical reactivity of 3-Butoxy-3-phenyl-2-benzofuran-1(3H)-one?

Methodological Answer: Substituents like chloro or nitro groups alter reactivity through electronic effects:

- Nucleophilic attacks : Electron-withdrawing groups (EWGs) deactivate the benzofuran core, reducing susceptibility to nucleophiles.

- Oxidation/Reduction : EWGs stabilize intermediates (e.g., enolate formation during oxidation).

To study substituent effects:

Synthesize analogs (e.g., 3-chloro-phenyl variant).

Compare reaction rates in standardized conditions (e.g., Diels-Alder reactions).

Use DFT calculations to map electron density distribution (e.g., HOMO-LUMO gaps).

Experimental data from chlorophenyl analogs show reduced reactivity in nucleophilic substitutions compared to alkoxy derivatives .

Q. How can researchers address conflicting spectral data in reaction product analysis?

Methodological Answer:

- Multi-technique validation : Cross-check NMR, IR, and mass spectrometry. For example:

- IR : Confirm carbonyl stretches (~1750 cm⁻¹).

- HRMS : Verify molecular ion ([M+H]+) with < 5 ppm error.

- Isomer differentiation : Use NOESY NMR to distinguish regioisomers (e.g., para vs. meta substitution).

- Impurity profiling : LC-MS/MS can detect side products (e.g., hydrolyzed derivatives).

Contradictions often arise from residual solvents or tautomerism; ensure samples are thoroughly dried and spectra acquired under controlled humidity .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.